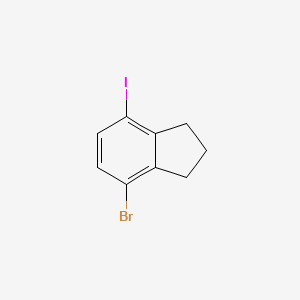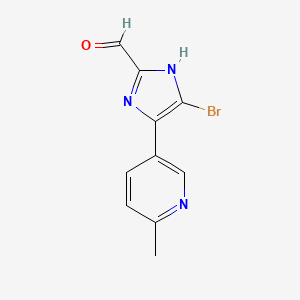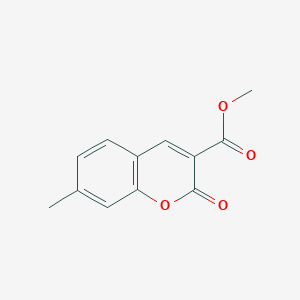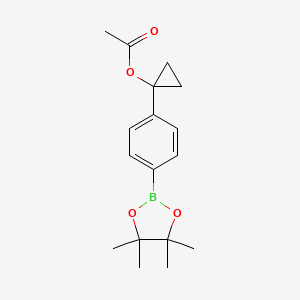
5-Bromo-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-methoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 8th position on the chromen-2-one skeleton
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-methoxy-2H-chromen-2-one typically involves the bromination of 8-methoxy-2H-chromen-2-one. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5th position of the chromen-2-one ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one ring to dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarins .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-5-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar in structure but with a carboxylic acid group at the 3rd position.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional hydroxyl groups at the 6th and 7th positions.
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Variations with different substituents at the 4th and 7th positions.
Uniqueness
5-Bromo-8-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups enhances its reactivity and potential for diverse applications .
Propiedades
Fórmula molecular |
C10H7BrO3 |
|---|---|
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
5-bromo-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H7BrO3/c1-13-8-4-3-7(11)6-2-5-9(12)14-10(6)8/h2-5H,1H3 |
Clave InChI |
MZUGJCDRESOXCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Br)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


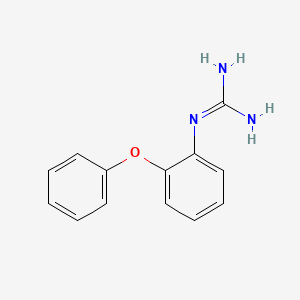
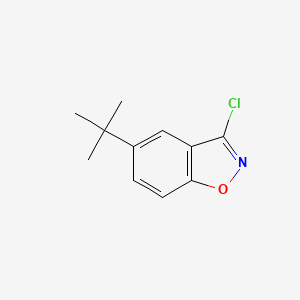
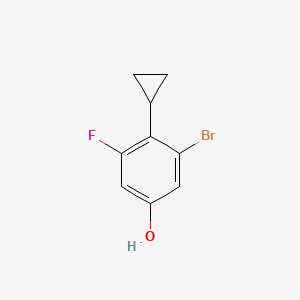
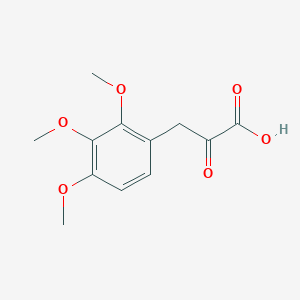
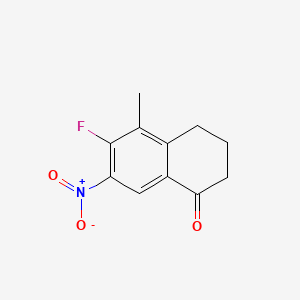
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)
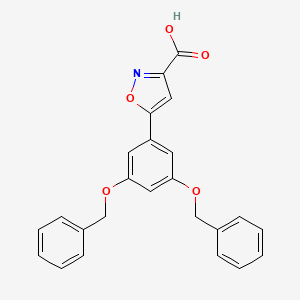

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
